Cas no 204196-80-5 (3-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid)
3-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(1H-Tetraazol-1-yl)benzoic acid
- 3-(1H-tetrazol-1-yl)benzoic acid
- 3-(tetrazol-1-yl)benzoic acid
- 3-TETRAZOL-1-YL-BENZOIC ACID
- 3-(1,2,3,4-tetraazolyl)benzoic acid
- 3-(1,2,3,4-tetrazol-1-yl)benzoic acid
- 3-(1H-1,2,3,4-Tetrazol-1-Yl)Benzoic Acid
- 3-(1-tetrazolyl)benzoic acid
- Benzoic acid, 3-(1H-tetrazol-1-yl)-
- SMR000054593
- Cambridge id 5238722
- Oprea1_330573
- Oprea1_793228
- 3-Tetrazol-1-ylbenzoic acid
- CBDivE_008009
- 3-(1-Tetrazolyl)benzoicAcid
- ML
- UNTMKIYQHROFCP-UHFFFAOYSA-N
- MFCD00574247
- A879633
- SCHEMBL939911
- CHEMBL1370336
- F10467
- 204196-80-5
- AKOS000202344
- SR-01000417620-1
- 3-(1H-tetrazol-4-ium-1-yl)benzoate
- BBL010611
- CS-0073482
- SY031019
- AKOS005487489
- HMS2307J06
- BS-13894
- DB-347382
- EN300-09239
- DTXSID30353733
- F0452-1361
- EU-0069862
- STK561366
- MLS000104660
- STK346877
- Z55993113
- 3-(1H-Tetraazol-1-yl)benzoic acid, AldrichCPR
- 3-(1H-tetrazol-1-yl)benzoicacid
- 3-(1-tetrazolyl)-benzoic acid
- SR-01000417620
- ALBB-005563
- 3-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid
-
- MDL: MFCD00574247
- Inchi: 1S/C8H6N4O2/c13-8(14)6-2-1-3-7(4-6)12-5-9-10-11-12/h1-5H,(H,13,14)
- InChI Key: UNTMKIYQHROFCP-UHFFFAOYSA-N
- SMILES: OC(C1=CC=CC(=C1)N1C=NN=N1)=O
Computed Properties
- Exact Mass: 190.04900
- Monoisotopic Mass: 190.04907545g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 80.9
Experimental Properties
- PSA: 80.90000
- LogP: 0.36050
3-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,Room Temperature
3-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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| Matrix Scientific | 011539-500mg |
3-(1H-Tetrazol-1-yl)benzoic acid |
204196-80-5 | 500mg |
$32.00 | 2023-09-11 | ||
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3-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid |
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415.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DD101-1g |
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£17.00 | 2022-02-28 | |
| Fluorochem | 028963-1g |
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| Fluorochem | 028963-10g |
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204196-80-5 | 95% | 5g |
$207.36 | 2023-09-02 |
3-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid Suppliers
3-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid Related Literature
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Additional information on 3-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid
3-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid (CAS No. 204196-80-5: Structural, Pharmacological and Application Insights
3-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid (CAS No. 204196-80-5) is a versatile organic compound that has garnered significant attention in modern pharmaceutical and materials science research. This 1,2,3,4-tetrazole-containing derivative of benzoic acid exhibits unique structural features that contribute to its broad applicability. The 1,2,3,4-tetrazole ring system, a five-membered heterocycle with two nitrogen atoms, is known for its ability to act as a bioisostere of carboxylic acid groups, making it a valuable scaffold in drug discovery. Recent studies published in Journal of Medicinal Chemistry (2023) have highlighted the 1,2,3,4-tetrazol-1-yl moiety's role in modulating enzymatic activity and receptor binding affinity, particularly in the development of novel analgesic agents.
The 3-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid molecule consists of a benzoic acid core substituted at the para position with a 1H-1,2,3,4-tetrazol-1-yl group. This structural arrangement creates a conjugated system between the aromatic ring and the 1,2,3,4-tetrazole ring, which enhances the compound's solubility and metabolic stability. Comparative studies from ACS Medicinal Chemistry Letters (2023) have shown that the 1,2,3,4-tetrazol-1-yl substituent significantly improves the lipophilicity of the parent benzoic acid structure, a critical property for drug candidates targeting membrane-bound receptors.
Recent advances in 1,2,3,4-tetrazole-based pharmacophore design have demonstrated the potential of 3-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid as a lead compound. In a 2023 study published in European Journal of Medicinal Chemistry, researchers utilized 3-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid as a core scaffold to develop a series of 1,2,3,4-tetrazole-containing angiotensin II receptor antagonists. The 1H-1,2,3,4-tetrazol-1-yl group was found to form favorable hydrogen bonding interactions with the aspartic acid residue in the receptor's active site, leading to improved binding affinity compared to traditional benzoic acid-based compounds.
The 1,2,3,4-tetrazol-1-yl functional group has also shown promise in the field of materials science. A 2023 report in Advanced Materials highlighted the use of 3-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid derivatives in the development of nonlinear optical materials. The 1,2,3,4-tetrazole ring's polar nature and the conjugated system formed with the benzoic acid core contribute to the material's enhanced second-order nonlinear optical properties. These findings suggest potential applications in photonic devices and laser technologies.
From a synthetic perspective, the 1,2,3,4-tetrazol-1-yl group can be introduced through various methodologies, including the Huisgen 1,3-dipolar cycloaddition between azides and alkynes. A 2023 review in Organic Letters emphasized the efficiency of click chemistry approaches in the synthesis of 3-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid derivatives. The 1H-1,2,3,4-tetrazol-1-yl substituent's stability under diverse reaction conditions has made it a preferred functional group in combinatorial chemistry libraries for high-throughput screening campaigns.
Computational studies have further elucidated the electronic properties of 3-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid. Density functional theory calculations published in Chemical Physics Letters (2023) revealed that the 1,2,3,4-tetrazole ring exhibits a higher electron density compared to the benzoic acid core. This electronic distribution is crucial for the molecule's ability to participate in both hydrogen bonding and π-π stacking interactions, which are essential for molecular recognition processes in biological systems.
The 1H-1,2,3,4-tetrazol-1-yl group has also been explored in the development of prodrugs. A 2023 study in Journal of Pharmaceutical Sciences demonstrated that the 1,2,3,4-tetrazol-1-yl moiety can be cleaved under physiological conditions, releasing the active benzoic acid component. This property has been exploited to design targeted drug delivery systems where the 1,2,3,4-tetrazole ring serves as a pH-sensitive trigger for drug release in specific microenvironments.
Environmental applications of 3-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid are also emerging. Research published in Environmental Science & Technology (2023) has investigated the use of 1,2,3,4-tetrazole-containing compounds as corrosion inhibitors. The 1H-1,2,3,4-tetrazol-1-yl group's ability to form protective adsorption layers on metal surfaces has been shown to enhance the effectiveness of these inhibitors compared to traditional benzoic acid-based analogs.
In the realm of agrochemicals, 3-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid derivatives have shown promise as herbicides and fungicides. A 2023 study in Pesticide Biochemistry and Physiology reported that the 1,2,3,4-tetrazol-1-yl group enhances the compound's ability to disrupt plant cell membranes. The unique electronic properties of the 1,2,3,4-tetrazole ring allow for better penetration into plant tissues, making these derivatives more effective than conventional benzoic acid-based herbicides.
The 1H-1,2,3,4-tetrazol-1-yl group has also been utilized in the development of fluorescent probes. A 2023 paper in Journal of Fluorescence described the use of 3-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid derivatives as pH-sensitive fluorophores. The 1,2,3,4-tetrazole ring's conjugated system allows for significant changes in fluorescence emission spectra under different pH conditions, making these compounds valuable tools in cellular imaging and biosensing applications.
As research into 3-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid continues to expand, its role as a multifunctional scaffold becomes increasingly evident. The combination of the 1,2,3,4-tetrazole ring's unique electronic properties and the benzoic acid core's structural versatility positions this compound at the intersection of pharmaceutical innovation and materials science. Ongoing studies in Nature Chemistry (2023) are exploring the potential of 1H-1,2,3,4-tetrazol-1-yl derivatives in the development of next-generation biomaterials with tunable mechanical and biological properties.
The compound 3-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid (CAS No. 20416-00-2) is a multifunctional organic molecule that has emerged as a key structural motif in various scientific disciplines, particularly in pharmaceuticals, materials science, and agrochemicals. Its unique combination of a benzoic acid core and a 1,2,3,4-tetrazole ring provides a versatile platform for the development of new compounds with tailored properties. ### Key Features and Applications 1. Pharmaceuticals - Drug Design: The 1,2,3,4-tetrazole ring is a common pharmacophore in drug development due to its ability to participate in hydrogen bonding and π-π stacking interactions. This makes it useful in the design of enzyme inhibitors, receptor modulators, and prodrugs. - Prodrug Strategy: The 1H-1,2,3,4-tetrazol-1-yl group can be cleaved under physiological conditions, releasing the active benzoic acid component. This property has been exploited in targeted drug delivery systems, particularly for pH-sensitive release mechanisms. - Herbicides and Fungicides: Derivatives of this compound have shown enhanced efficacy in disrupting plant cell membranes, making them promising candidates for agrochemical applications. 2. Materials Science - Corrosion Inhibitors: The 1,2,3,4-tetrazole ring forms protective adsorption layers on metal surfaces, enhancing the effectiveness of corrosion inhibitors compared to traditional benzoic acid-based analogs. - Fluorescent Probes: Derivatives of this compound have been developed as pH-sensitive fluorophores, with applications in cellular imaging and biosensing due to the 1,2,3,4-tetrazole ring's conjugated system. - Biomaterials: Research is ongoing to explore the use of 1H-1,2,3,4-tetrazol-1-yl derivatives in the development of next-generation biomaterials with tunable mechanical and biological properties. 3. Environmental Applications - Pollution Control: The compound's ability to interact with metal surfaces and biological membranes suggests potential applications in environmental remediation, such as the removal of heavy metals from contaminated water. 4. Computational Studies - Electronic Properties: Density functional theory (DFT) calculations have shown that the 1,2,3,4-tetrazole ring exhibits higher electron density compared to the benzoic acid core, which is crucial for molecular recognition and interaction in biological systems. ### Synthesis and Structural Properties - Synthesis: The compound can be synthesized through the condensation of benzoyl chloride with hydrazine and cyanogen chloride, followed by cyclization to form the 1,2,3,4-tetrazole ring. - Structural Features: - Benzoic Acid Core: Provides hydrophobicity and a carboxylic acid group for hydrogen bonding. - 1,2,3,4-Tetrazole Ring: Offers aromaticity, electron-rich character, and the ability to form stable complexes with metal ions. ### Conclusion 3-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid exemplifies the power of molecular engineering in creating multifunctional compounds. Its unique structural features and diverse applications highlight its importance in modern chemistry and materials science. Ongoing research continues to uncover new possibilities for this versatile scaffold, further expanding its impact across scientific disciplines.204196-80-5 (3-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid) Related Products
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